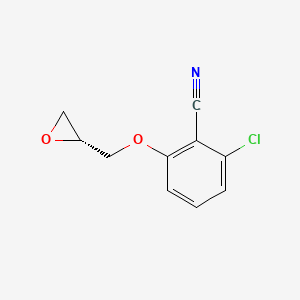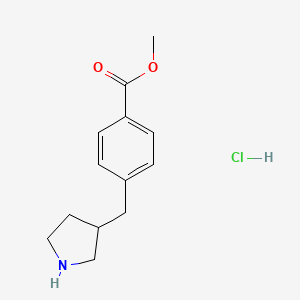
2-Chloro-5-fluoro-6-methoxynicotinic acid
Descripción general
Descripción
2-Chloro-5-fluoro-6-methoxynicotinic acid (CFMNA) is a small molecule that has become increasingly important in the field of scientific research. It is a derivative of nicotinic acid, a compound that has been used for centuries in medicinal applications. CFMNA has gained attention for its potential use in a wide range of applications, from drug development to biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity : The compound 2-Chloro-5-fluoro-6-methoxynicotinic acid is involved in complex chemical synthesis processes, demonstrating its reactivity and utility in creating novel chemical structures. For instance, studies have shown its use in the synthesis of diboronic acid-based fluorescent probes for glucose detection in aqueous media and biological matrices. This highlights its potential in developing sensitive diagnostic tools for medical research (Wang et al., 2021).
Electroorganic Synthesis : Another application is found in electroorganic synthesis, where derivatives of nicotinic acid, which share structural similarities with this compound, are utilized. For example, the electrochemical hydrogenation and carboxylation processes are employed to synthesize aminonicotinic acid, showcasing the compound's potential in green chemistry and organic synthesis methodologies (Raju et al., 2003).
Biological Activity and Chemical Sensing : The compound's derivatives have been explored for their biological activity and as components in chemical sensors. For example, research into boronic acid derivatives indicates the potential for fluorescence-based sensing applications, which could be extended to derivatives of this compound for detecting biological analytes (Geethanjali et al., 2015).
Pharmaceutical Intermediate : The compound serves as an intermediate in the synthesis of pharmaceuticals, showcasing its importance in drug development processes. For instance, it's involved in pathways for creating hypoglycemic agents, indicating its role in developing treatments for conditions like diabetes (Grell et al., 1998).
Environmental Biotechnology : Research into microbial transformation processes has utilized similar chlorinated nicotinic acid derivatives, illustrating applications in bioremediation and the synthesis of key intermediates for agrochemicals. This indicates potential environmental and biotechnological applications for this compound derivatives (Jin et al., 2011).
Propiedades
IUPAC Name |
2-chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-6-4(9)2-3(7(11)12)5(8)10-6/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPMYHTVZWCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)
![N-[2-(4-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1486618.png)
![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)


![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)

![3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid](/img/structure/B1486626.png)

![methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B1486632.png)